N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a bipyridine moiety, a pyrrolidine sulfonyl group, and a benzamide structure
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-22(18-6-8-20(9-7-18)30(28,29)26-12-1-2-13-26)25-15-17-5-10-21(24-14-17)19-4-3-11-23-16-19/h3-11,14,16H,1-2,12-13,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPHZYOYSVOCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of the bipyridine core. The bipyridine can be synthesized through a coupling reaction of pyridine derivatives. The next step involves the introduction of the pyrrolidine sulfonyl group, which can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides. Finally, the benzamide moiety is introduced through an amidation reaction, often using amine and carboxylic acid derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzamide Core
The benzamide group can participate in nucleophilic substitution reactions under activated conditions. For example:
Reactivity of the Pyrrolidin-1-ylsulfonyl Group
The sulfonamide moiety is susceptible to nucleophilic displacement at the sulfur center:
-
Substitution reactions with nucleophiles (e.g., amines, thiols) may occur under basic conditions. For instance, displacement of the pyrrolidine group by piperidine has been observed in structurally related sulfonamides .
-
Oxidation of the pyrrolidine ring (e.g., with m-CPBA) could generate sulfone derivatives, though steric hindrance from the bipyridine group may limit reactivity .
Functionalization of the Bipyridine Moiety
The [2,3'-bipyridin]-5-ylmethyl group offers multiple sites for modification:
-
Electrophilic aromatic substitution : Nitration or halogenation at electron-rich positions (e.g., C-4 of the pyridine ring) could occur under standard conditions (HNO₃/H₂SO₄ or NXS) .
-
Cross-coupling reactions : Suzuki-Miyaura coupling at halogenated positions (if present) with aryl boronic acids is feasible using Pd catalysts (e.g., Pd(PPh₃)₄) .
Reductive Transformations
-
Amide reduction : The benzamide group may be reduced to a benzylamine using LiAlH₄ or BH₃·THF, though competing reduction of the sulfonyl group is possible .
-
Pyridine ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) could partially or fully saturate the bipyridine system, altering electronic properties .
Heterocyclization and Cycloaddition
-
Intramolecular cyclization : Proximity effects between the bipyridine nitrogen and the sulfonamide group could facilitate ring formation under thermal or photochemical conditions .
-
Click chemistry : The bipyridine motif may act as a ligand for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) if functionalized with an alkyne group .
Acid-Base Reactions
-
Deprotonation : The sulfonamide NH (pKa ~10–12) can be deprotonated by strong bases (e.g., NaOH), enhancing solubility in polar solvents .
-
Salt formation : Protonation of the pyridine nitrogen (pKa ~4–5) with HCl or TFA generates water-soluble salts .
Mechanistic Insights
-
The sulfonamide group stabilizes intermediates via resonance, directing electrophiles to the bipyridine rings .
-
Steric effects from the [2,3'-bipyridin]-5-ylmethyl group may hinder reactions at the benzamide’s ortho positions .
Experimental Considerations
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Bipyridine moiety : This component is significant for its ability to chelate metal ions, influencing metalloenzyme activities.
- Pyrrolidin sulfonamide group : This functional group may inhibit enzyme activity or modulate protein functions.
Medicinal Chemistry
N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been studied for its potential in treating various diseases due to its biological activity:
- P2Y14 Receptor Antagonism : The compound acts as a selective antagonist of the P2Y14 receptor, which plays a role in inflammatory processes. By inhibiting this receptor, it can modulate neutrophil motility and potentially reduce inflammation .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit broad-spectrum antibacterial properties against various gram-positive pathogens, suggesting applications in treating infections caused by resistant strains .
The following table summarizes key findings regarding the biological activity of this compound and its derivatives:
| Activity | Observation | Reference |
|---|---|---|
| P2Y14 Receptor Antagonism | Inhibition of neutrophil motility | |
| Antimicrobial Activity | Effective against gram-positive bacteria | |
| Cytotoxicity | Varies with concentration; lower toxicity preferred |
Inflammation and Neutrophil Modulation
A study explored the structure-activity relationship (SAR) of related compounds targeting the P2Y14 receptor. Findings indicated that modifications on the bipyridine moiety could enhance antagonistic activity, suggesting pathways for developing more effective anti-inflammatory agents .
Antibacterial Efficacy
Research focused on synthesizing derivatives of this compound to evaluate their antibacterial properties. Results showed significant bactericidal activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several synthetic routes that require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The mechanism of action involves its ability to interact with specific molecular targets through chelation and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The sulfonyl group can interact with protein active sites, potentially inhibiting enzyme activity. The benzamide structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups that influence its electronic properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: A bipyridine derivative with bulky tert-butyl groups that affect its steric properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine sulfonyl group and benzamide moiety differentiates it from simpler bipyridine derivatives, providing additional sites for interaction with molecular targets.
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS Number: 2034436-03-6) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 422.5 g/mol. The compound features a bipyridine moiety linked to a sulfonamide group and a benzamide structure, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The bipyridine group can act as a ligand in coordination chemistry, forming stable complexes with metal ions that may influence enzyme activity. Additionally, the sulfonamide group is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes.
Antimicrobial Properties
Research into related compounds has highlighted their antibacterial and antifungal activities. For example, pyrrole-benzamide derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial properties.
Case Studies and Research Findings
- Antitumor Efficacy : A study on bipyridine-containing compounds reported significant inhibition of tumor growth in vitro and in vivo models. These compounds demonstrated the ability to induce apoptosis in cancer cells through the activation of caspases .
- Enzyme Inhibition : Similar sulfonamide derivatives have been evaluated for their inhibitory effects on various enzymes, including carbonic anhydrase and certain kinases. These studies indicate that modifications in the chemical structure can lead to enhanced inhibitory activity .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that compounds with similar structures exhibit favorable absorption and distribution profiles, which are critical for therapeutic efficacy .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions:
- Amidation : Coupling the benzamide core with the bipyridinylmethyl group using carbodiimide-based reagents (e.g., EDCI or DCC) under anhydrous conditions .
- Sulfonation : Introducing the pyrrolidinylsulfonyl group via sulfonylation with pyrrolidine and sulfonyl chloride in dichloromethane, often requiring catalytic triethylamine .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity .
Critical parameters include temperature control (<0°C during sulfonation to prevent side reactions) and inert atmosphere (N₂/Ar) for moisture-sensitive steps .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the bipyridine protons (δ 8.2–9.1 ppm) and sulfonyl group (δ 3.1–3.3 ppm for pyrrolidine CH₂) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) confirm purity (>95%) and molecular weight (observed [M+H]⁺ matches theoretical) .
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors to measure IC₅₀ values .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) and confocal microscopy assess permeability in cell lines (e.g., HEK293 or HeLa) .
- Toxicity Screening : MTT assays in primary cells (e.g., hepatocytes) determine LC₅₀ values at 24–72 hr exposures .
Advanced Research Questions
Q. How can conflicting data on this compound’s binding affinity to a target protein be resolved?
Conflicts may arise from assay conditions (e.g., buffer pH, ionic strength) or protein conformation. To resolve:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) in varying buffer systems (e.g., HEPES vs. Tris) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate specific vs. non-specific binding .
- X-ray Crystallography : Co-crystallize the compound with the target protein to identify binding motifs (e.g., bipyridine-metal interactions) .
Q. What strategies are recommended for optimizing the compound’s solubility without compromising bioactivity?
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) on the benzamide ring or replace pyrrolidine with morpholine to enhance aqueous solubility .
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) in in vitro assays to maintain solubility while minimizing cytotoxicity .
- Prodrug Design : Esterify the sulfonyl group to improve membrane permeability, with enzymatic cleavage in target tissues .
Q. How should researchers analyze discrepancies between computational docking predictions and experimental binding data?
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess protein flexibility and ligand stability in the binding pocket .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for docked poses vs. crystallographic data to refine force field parameters .
- Alanine Scanning Mutagenesis : Validate key residue contributions (e.g., bipyridine-interacting histidines) via site-directed mutagenesis .
Comparative and Mechanistic Studies
Q. What structural analogs of this compound are most relevant for comparative bioactivity studies?
Key analogs (Table 1) share the benzamide-pyrrolidine sulfonyl core but vary in substituents:
| Compound Name | Structural Variation | Bioactivity Focus |
|---|---|---|
| 4-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide | Chlorinated pyrrole | Kinase inhibition |
| N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide | Benzothiazole substitution | Anticancer activity |
| N-([3,3'-bipyridin]-5-ylmethyl)-2,4-dichlorobenzamide | Dichloro substitution | Metal chelation |
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Chemical Proteomics : Use photoaffinity labeling (e.g., diazirine tags) to capture interacting proteins in cell lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Generate gene knockouts (e.g., suspected target kinases) to confirm on-target effects in cellular models .
- Metabolomic Profiling : LC-HRMS tracks metabolite changes (e.g., ATP/ADP ratios) to infer pathway modulation .
Data Contradiction and Reproducibility
Q. What steps should be taken if batch-to-batch variability in bioactivity is observed?
- Purity Analysis : Re-run HPLC-MS to check for impurities (e.g., unreacted intermediates or sulfonic acid byproducts) .
- Stability Testing : Incubate the compound in assay buffers (pH 4–9) to identify degradation products via LC-MS .
- Stereochemical Consistency : Verify enantiopurity using chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers are present .
Q. How can researchers validate the compound’s selectivity across related protein isoforms?
- Panel Screening : Test against isoform-specific assays (e.g., kinase isoform panels) with ATP-concentration-matched conditions .
- Cryo-EM : Resolve high-resolution structures of compound-bound isoforms to identify differential binding motifs .
- Thermal Shift Assays : Compare ΔTm values across isoforms to rank binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
